Formothion: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
Formothion: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formothion is an organophosphate insecticide and acaricide, recognized for its systemic and contact action against a range of sucking, biting, and chewing insects.[1] As a member of the organophosphate class, its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and the molecular mode of action of Formothion.
Chemical Structure and Identification
Formothion, with the IUPAC name 2-dimethoxyphosphinothioylsulfanyl-N-formyl-N-methylacetamide, is characterized by a central phosphorodithioate (B1214789) group.[2] Its unique structure is key to its biological activity.
SMILES Notation: CN(C=O)C(=O)CSP(=S)(OC)OC[2]
Below is a two-dimensional representation of the Formothion chemical structure.
Physicochemical Properties
The physicochemical properties of Formothion are crucial for understanding its environmental fate and behavior, as well as its absorption and distribution in biological systems. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂NO₄PS₂ | [2] |
| Molecular Weight | 257.27 g/mol | [2] |
| Appearance | Pale yellow, viscous liquid or crystalline mass | |
| Melting Point | 25-26 °C | |
| Boiling Point | Decomposes on distillation | |
| Water Solubility | 2600 mg/L at 24 °C | |
| logP (Octanol-Water) | 1.48 | |
| Vapor Pressure | 0.113 mPa at 20 °C | |
| Density | 1.361 g/cm³ at 20 °C |
Toxicological Profile
Formothion is classified as a moderately toxic compound. Its toxicity is primarily attributed to its potent inhibition of acetylcholinesterase. The following table summarizes key toxicological data for Formothion.
| Metric | Species | Route | Value | Reference(s) |
| LD₅₀ (Acute Oral) | Rat | Oral | 365-500 mg/kg | |
| Rabbit | Oral | 410-420 mg/kg | ||
| Mouse | Oral | 102 mg/kg | ||
| Cat | Oral | 210 mg/kg | ||
| Guinea Pig | Oral | 560 mg/kg | ||
| Pigeon | Oral | 630 mg/kg | ||
| LD₅₀ (Acute Dermal) | Rat | Dermal | >1000 mg/kg | |
| LC₅₀ (Acute Inhalation) | Rat | Inhalation | 4.5 mg/L (4 hours) | |
| NOAEL (No-Observed-Adverse-Effect Level) | Rat | Oral | 4 mg/kg/day | |
| ADI (Acceptable Daily Intake) | Human | - | 0.02 mg/kg bw | |
| Carcinogenicity | - | - | Unlikely to be carcinogenic | |
| Mutagenicity | Salmonella | - | Not mutagenic | |
| Teratogenicity | Rabbit | - | No evidence of teratogenic or embryotoxic effects |
Mode of Action: Acetylcholinesterase Inhibition
The primary mode of action of Formothion, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The inhibition of AChE by Formothion leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation of the nervous system, which can manifest as tremors, convulsions, and ultimately, paralysis and death in target organisms.
The following diagram illustrates the signaling pathway of normal acetylcholine hydrolysis and its disruption by Formothion.
Experimental Protocols: Residue Analysis
The determination of Formothion residues in various matrices, such as food and environmental samples, is crucial for regulatory monitoring and risk assessment. Modern analytical techniques, primarily chromatography coupled with mass spectrometry, are employed for this purpose. A general workflow for the analysis of Formothion residues is outlined below.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
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Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
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Extraction: The homogenized sample is extracted with acetonitrile (B52724). For samples with high water content, salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove residual water. The mixture is vortexed and then centrifuged.
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Final Extract: The supernatant is collected, and may be acidified or evaporated and reconstituted in a suitable solvent for analysis.
2. Instrumental Analysis
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Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Formothion can be analyzed by GC-MS/MS. The sample extract is injected into the gas chromatograph, where Formothion is separated from other components in the sample matrix. The separated analyte then enters the tandem mass spectrometer, where it is ionized, fragmented, and detected based on its specific mass-to-charge ratios, providing high selectivity and sensitivity.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is also a powerful technique for the analysis of Formothion, particularly for its metabolites which may be more polar. The separation is achieved on a liquid chromatography column, followed by detection with a tandem mass spectrometer.
The following diagram provides a visual representation of a typical experimental workflow for Formothion residue analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, toxicological profile, and mode of action of the organophosphate insecticide Formothion. The data presented, including clearly structured tables and diagrams of key pathways and workflows, offers a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these fundamental characteristics is essential for the safe handling, effective use, and ongoing research of Formothion and related compounds.
